molecular formula C19H26O3 B14079420 (5aS)-5abeta,6,7,8,9,9abeta-Hexahydro-6alpha-methyl-9beta-(1-methylethenyl)-3-propyl-1,6-dibenzofurandiol

(5aS)-5abeta,6,7,8,9,9abeta-Hexahydro-6alpha-methyl-9beta-(1-methylethenyl)-3-propyl-1,6-dibenzofurandiol

Cat. No.: B14079420
M. Wt: 302.4 g/mol
InChI Key: SMXSKQNEQWKRKO-BIGGFVEDSA-N
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Description

(5aS)-5abeta,6,7,8,9,9abeta-Hexahydro-6alpha-methyl-9beta-(1-methylethenyl)-3-propyl-1,6-dibenzofurandiol is a complex organic compound with a unique structure that includes multiple rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5aS)-5abeta,6,7,8,9,9abeta-Hexahydro-6alpha-methyl-9beta-(1-methylethenyl)-3-propyl-1,6-dibenzofurandiol involves multiple steps, starting from simpler organic molecules. The process typically includes cyclization reactions, functional group modifications, and stereoselective synthesis to ensure the correct spatial arrangement of atoms. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

(5aS)-5abeta,6,7,8,9,9abeta-Hexahydro-6alpha-methyl-9beta-(1-methylethenyl)-3-propyl-1,6-dibenzofurandiol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Functional groups in the compound can be substituted with other groups using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, hydroxide ions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(5aS)-5abeta,6,7,8,9,9abeta-Hexahydro-6alpha-methyl-9beta-(1-methylethenyl)-3-propyl-1,6-dibenzofurandiol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5aS)-5abeta,6,7,8,9,9abeta-Hexahydro-6alpha-methyl-9beta-(1-methylethenyl)-3-propyl-1,6-dibenzofurandiol involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5aS)-5abeta,6,7,8,9,9abeta-Hexahydro-6alpha-methyl-9beta-(1-methylethenyl)-3-propyl-1,6-dibenzofurandiol is unique due to its specific structural features, such as the arrangement of rings and functional groups. This uniqueness contributes to its distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C19H26O3

Molecular Weight

302.4 g/mol

IUPAC Name

(5aS,6S,9R,9aR)-6-methyl-9-prop-1-en-2-yl-3-propyl-7,8,9,9a-tetrahydro-5aH-dibenzofuran-1,6-diol

InChI

InChI=1S/C19H26O3/c1-5-6-12-9-14(20)17-15(10-12)22-18-16(17)13(11(2)3)7-8-19(18,4)21/h9-10,13,16,18,20-21H,2,5-8H2,1,3-4H3/t13-,16+,18-,19-/m0/s1

InChI Key

SMXSKQNEQWKRKO-BIGGFVEDSA-N

Isomeric SMILES

CCCC1=CC(=C2[C@H]3[C@@H](CC[C@]([C@H]3OC2=C1)(C)O)C(=C)C)O

Canonical SMILES

CCCC1=CC(=C2C3C(CCC(C3OC2=C1)(C)O)C(=C)C)O

Origin of Product

United States

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